molecular formula C16H18N2O2S B2743165 N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline CAS No. 110113-58-1

N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline

Cat. No.: B2743165
CAS No.: 110113-58-1
M. Wt: 302.39
InChI Key: MRVQLQCMYYWLEU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to a phenyl group, with additional nitro and phenylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can produce tetryl, a derivative with four nitro groups .

Scientific Research Applications

N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, influencing cellular processes. Specific pathways and targets depend on the derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-(2-nitro-1-phenylsulfanylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-17(2)14-10-8-13(9-11-14)16(12-18(19)20)21-15-6-4-3-5-7-15/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQLQCMYYWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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